molecular formula C12H12N2O7S3 B14369151 3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid CAS No. 90352-40-2

3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid

Cat. No.: B14369151
CAS No.: 90352-40-2
M. Wt: 392.4 g/mol
InChI Key: DJNULJPOPPKGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid is a complex organic compound characterized by the presence of multiple sulfonic acid groups and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid typically involves multi-step organic reactions. The reaction conditions often require the use of concentrated sulfuric acid or fuming sulfuric acid to achieve the desired sulfonation .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, where benzene is treated with sulfur trioxide and sulfuric acid under controlled conditions

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid and sulfonamide derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid is unique due to its multiple sulfonic acid groups and the presence of both amino and sulfamoyl groups.

Properties

CAS No.

90352-40-2

Molecular Formula

C12H12N2O7S3

Molecular Weight

392.4 g/mol

IUPAC Name

3-(2-amino-4-sulfamoylphenyl)sulfonylbenzenesulfonic acid

InChI

InChI=1S/C12H12N2O7S3/c13-11-7-9(23(14,17)18)4-5-12(11)22(15,16)8-2-1-3-10(6-8)24(19,20)21/h1-7H,13H2,(H2,14,17,18)(H,19,20,21)

InChI Key

DJNULJPOPPKGIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)S(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.